Pyrimido[2,1-a]isoindol-2(6H)-one
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Overview
Description
Pyrimido[2,1-a]isoindol-2(6H)-one: is a heterocyclic compound that features a fused ring system combining pyrimidine and isoindole structures
Preparation Methods
Synthetic Routes and Reaction Conditions:
Sonogashira Coupling and Aminocyclization: One of the methods to synthesize pyrimido[2,1-a]isoindol-2(6H)-one involves a copper-catalyzed sequence of Sonogashira coupling reaction followed by aminocyclization.
Retro Diels–Alder Reaction: Another method involves the preparation of pyrimido[2,1-a]isoindole by a retro Diels–Alder reaction.
Industrial Production Methods: The industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pyrimido[2,1-a]isoindol-2(6H)-one can undergo oxidation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the ring system are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
Chemistry: Pyrimido[2,1-a]isoindol-2(6H)-one is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in various applications .
Biology and Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new pharmaceuticals. It has been evaluated for its biological activity against certain types of cancer cells, such as L1210 leukemia .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which pyrimido[2,1-a]isoindol-2(6H)-one exerts its effects involves interactions with specific molecular targets and pathways. . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds also feature fused pyrimidine rings and have been studied for their biological significance and synthetic applications.
Isoindoline-1,3-dione Derivatives: These compounds share structural similarities and have been evaluated for their antitumor activity.
Uniqueness: Pyrimido[2,1-a]isoindol-2(6H)-one is unique due to its specific ring fusion and the resulting electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with tailored properties for specific applications.
Properties
CAS No. |
113369-48-5 |
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Molecular Formula |
C11H8N2O |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
6H-pyrimido[2,1-a]isoindol-2-one |
InChI |
InChI=1S/C11H8N2O/c14-10-5-6-13-7-8-3-1-2-4-9(8)11(13)12-10/h1-6H,7H2 |
InChI Key |
KWIMTQHYDNAXBI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=NC(=O)C=CN31 |
Origin of Product |
United States |
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